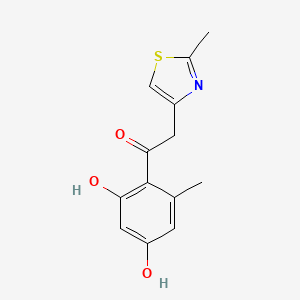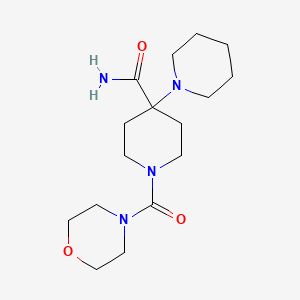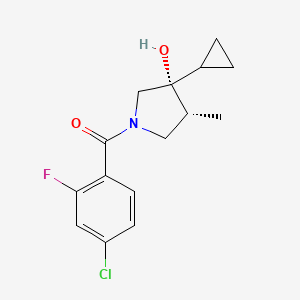
1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the Hantzsch thiazole reaction, which is a notable method for synthesizing thiazole derivatives. For instance, N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating, indicating a potential pathway for synthesizing similar compounds (Kamila et al., 2012).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds can be analyzed using various spectroscopic techniques and theoretical calculations, such as Gaussian09 software. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using different computational methods, highlighting the importance of theoretical studies in understanding the molecular structure of complex organic compounds (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior and potential applications. The QSAR analysis of derivatives similar to the target compound has shown that molecular descriptors like lipophilicity, polarizability, and electronic parameters are crucial for their antioxidant activity, suggesting a direct relationship between molecular structure and chemical properties (Drapak et al., 2019).
科学的研究の応用
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Anti-Breast Cancer Agents : Mahmoud et al. (2021) conducted a study on the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles, demonstrating their potential as anti-breast cancer agents. The study highlights the efficiency of microwave irradiation in synthesizing novel compounds with promising bioactivities against tumor cells, indicating the relevance of similar compounds in therapeutic applications (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Activities : Abdel-Wahab et al. (2011) explored the synthesis of imidazole-based heterocycles, revealing their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. This study underscores the chemical versatility and biological potential of compounds within this class, suggesting the broad applicability of related thiazole derivatives in developing new therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).
Anticandidal Activity and Cytotoxicity : Kaplancıklı et al. (2014) synthesized tetrazole derivatives and evaluated their anticandidal activity and cytotoxic effects, demonstrating the potential of such compounds in antifungal and cytotoxic applications. This indicates the potential of structurally related compounds for use in antifungal therapies with minimal cytotoxic impact (Kaplancıklı et al., 2014).
HIV-1 Replication Inhibitors : Che et al. (2015) designed and synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the application of related compounds in viral inhibition. The study presents a promising avenue for the development of new antiviral agents, emphasizing the importance of such compounds in medicinal chemistry (Che et al., 2015).
特性
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-7-3-10(15)5-12(17)13(7)11(16)4-9-6-18-8(2)14-9/h3,5-6,15,17H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKDMHNQSQJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC2=CSC(=N2)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)
